BenchChemオンラインストアへようこそ!

N-methyl benzothiophene-2-carboxamide

Physicochemical profiling Lipophilicity optimization Medicinal chemistry lead design

N-Methyl benzothiophene-2-carboxamide (CAS 335032-44-5; MF C₁₀H₉NOS; MW 191.25 g·mol⁻¹) is a secondary carboxamide belonging to the benzo[b]thiophene-2-carboxamide family—a heterocyclic scaffold characterized by a benzene ring fused to a thiophene ring, bearing a carboxamide at the 2-position and an N-methyl substituent on the amide nitrogen. Its computed LogP is 2.65 with a topological polar surface area (TPSA) of 57.34 Ų, placing it in a moderate lipophilicity range suitable for both medicinal chemistry lead optimization and materials-science derivatization.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
Cat. No. B7518635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl benzothiophene-2-carboxamide
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=CC=CC=C2S1
InChIInChI=1S/C10H9NOS/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12)
InChIKeyNHDCKWXGHIGQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Benzothiophene-2-Carboxamide: Physicochemical Identity and Core Scaffold Baseline for Procurement Decisions


N-Methyl benzothiophene-2-carboxamide (CAS 335032-44-5; MF C₁₀H₉NOS; MW 191.25 g·mol⁻¹) is a secondary carboxamide belonging to the benzo[b]thiophene-2-carboxamide family—a heterocyclic scaffold characterized by a benzene ring fused to a thiophene ring, bearing a carboxamide at the 2-position and an N-methyl substituent on the amide nitrogen. Its computed LogP is 2.65 with a topological polar surface area (TPSA) of 57.34 Ų, placing it in a moderate lipophilicity range suitable for both medicinal chemistry lead optimization and materials-science derivatization . The unsubstituted parent, benzo[b]thiophene-2-carboxamide (CAS 6314-42-7; MW 177.22), exhibits a lower XLogP3 of 2.1 and a defined melting point of 176–178°C, serving as the key baseline comparator for all substituted analogs [1].

Why N-Methyl Benzothiophene-2-Carboxamide Cannot Be Simply Replaced by Generic Benzothiophene-2-Carboxamide Analogs in Research and Industrial Workflows


Benzothiophene-2-carboxamide derivatives span a continuum from the unsubstituted primary amide to S,S-dioxides, amino-substituted variants, and bulky N-alkyl congeners—each with distinct hydrogen-bonding capacity, oxidation state, steric profile, and synthetic derivatization potential. The N-methyl secondary amide occupies a specific niche: it retains a single hydrogen-bond donor (the amide NH) while substituting the second primary amide proton with a methyl group, moderating polarity and altering conformational preferences relative to the parent primary amide . Unlike N-cyclohexyl-benzothiophene-2-carboxamide S,S-dioxide, it remains in the unoxidized sulfide form, preserving the thiophene sulfur in its native electronic state—critical for downstream oxidation chemistry and metal-coordination applications [1]. Simply substituting any in-class compound without accounting for these orthogonal differentiation axes risks failure in target engagement, synthetic route compatibility, or physicochemical property optimization.

Quantitative Differentiation Evidence for N-Methyl Benzothiophene-2-Carboxamide Versus Closest Structural Analogs


LogP and Hydrogen-Bond Profile Differentiation Versus the Parent Primary Amide (Benzothiophene-2-Carboxamide)

N-Methyl benzothiophene-2-carboxamide (target) exhibits a computed LogP of 2.65 and a TPSA of 57.34 Ų, with exactly one hydrogen-bond donor (secondary amide NH) . The unsubstituted parent primary amide, benzo[b]thiophene-2-carboxamide (CAS 6314-42-7), has an XLogP3 of 2.1, an identical HBD count of 1 (primary amide with two NH protons, though computed HBD may vary by algorithm), an HBA count of 2, and a defined melting point of 176–178°C [1]. The ~0.55 log unit increase in lipophilicity for the N-methyl derivative corresponds to approximately a 3.5-fold higher octanol/water partition coefficient, while the N-methylation eliminates one potential hydrogen-bond donating site compared to the primary amide (which bears two NH protons), thereby reducing overall polarity and water solubility relative to the parent [1].

Physicochemical profiling Lipophilicity optimization Medicinal chemistry lead design

Unoxidized Sulfide Form as a Distinct Redox State Versus S,S-Dioxide Industrial Biocide Derivatives

N-Methyl benzothiophene-2-carboxamide exists in the native sulfide oxidation state at the thiophene sulfur atom. In contrast, the commercially deployed industrial fungicides within this chemotype—exemplified by N-cyclohexyl-benzothiophene-2-carboxamide S,S-dioxide (BCD) as claimed in US Patent 5,622,546 for mould-resistant emulsion paints—operate exclusively in the fully oxidized S,S-dioxide form [1]. The same patent family (US 5,244,893) establishes that the S,S-dioxide oxidation is essential for the fungicidal activity of N-alkyl-benzothiophene-2-carboxamides against phytopathogenic fungi, dermatophytes, and material-degrading microorganisms [2]. The target compound, lacking the S,S-dioxide moiety, has a molecular weight of 191.25 versus ~259+ for the oxidized N-cyclohexyl congener, and its sulfide form remains susceptible to controlled oxidation to either sulfoxide or sulfone—a synthetic handle unavailable from pre-oxidized analogs [1][2].

Oxidation state control Synthetic intermediate Biocide development Material protection

Conformational Impact of N-Methylation: Class-Level Evidence from PDE10A Inhibitor Hit-to-Lead Optimization

A 2019 hit-to-lead study by Kawamoto et al. on benzothiophene-2-carboxamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors reported a 'novel methyl-induced conformational alteration of the benzothiophene-2-carboxamide derivatives' [1]. The optimized lead compound, 7-acetyl-3-methyl-N-(quinolin-2-yl)-1-benzothiophene-2-carboxamide (compound 16), achieved a PDE10A IC₅₀ of 7.6 nM with >1,300-fold selectivity over all other tested phosphodiesterases [1]. While this compound bears additional substituents (7-acetyl, 3-methyl, N-quinolin-2-yl) absent from the target N-methyl benzothiophene-2-carboxamide, the study explicitly establishes that N-methylation of the benzothiophene-2-carboxamide scaffold contributes to a therapeutically relevant conformational bias that can be exploited for target selectivity. This provides class-level validation that the N-methyl secondary amide motif is not a passive structural feature but an active modulator of bioactive conformation.

Conformational analysis PDE10A inhibition Kinase selectivity Structure-based drug design

Scaffold Versatility Across Diverse Target Classes: SENP Protease and Clk Kinase Inhibitor Series

The benzothiophene-2-carboxamide scaffold has been independently validated in two distinct target classes with quantitative selectivity data. Wang et al. (2020) developed benzothiophene-2-carboxamide derivatives as SENP (SUMO-specific protease) inhibitors, achieving an IC₅₀ as low as 0.56 μM against SENP2 and a 33-fold selectivity for SENP2 over SENP5 with compound 77—described as 'the most potent and selective nonpeptidic inhibitor reported so far for the SENPs family' [1]. Independently, ElHady et al. (2021) reported 5-methoxybenzothiophene-2-carboxamide derivatives as Clk1/4 kinase inhibitors; compound 10b achieved a cell-free IC₅₀ of 12.7 nM against Clk1 with 4-fold selectivity over Clk2, and a T24 cancer cell growth inhibition GI₅₀ of 0.43 μM [2]. Both series feature the benzothiophene-2-carboxamide core with N-substitution, demonstrating that this scaffold can be tuned for high potency against structurally unrelated protein targets (cysteine proteases vs. serine/threonine kinases).

SENP protease inhibition Clk kinase inhibition Cancer therapeutics SUMOylation Pre-mRNA splicing

Minimal Molecular Weight Advantage for Fragment-Based and Late-Stage Functionalization Strategies

Among N-substituted benzothiophene-2-carboxamide analogs, N-methyl benzothiophene-2-carboxamide (MW 191.25) possesses the lowest molecular weight of any N-alkyl variant that retains a hydrogen-bond donor, making it attractive for fragment-based drug discovery (FBDD) and late-stage diversification. By comparison, the N-cyclohexyl analog (MW 259.37; CAS 100955-75-7) adds 68.12 mass units [1]; 5-amino-N-methyl-1-benzothiophene-2-carboxamide (MW 206.27; CAS 1160264-01-6) adds a polar amino group at position 5, introducing an additional HBD and altering electronic properties ; and N-methyl-5-nitro-1-benzothiophene-2-carboxamide (MW 236.25; CAS 478248-42-9) incorporates a strong electron-withdrawing nitro group, shifting the XLogP3 to 2.4 and adding two additional HBA sites (HBA count = 4) [2]. The target compound's combination of lowest MW in the N-substituted series, single HBD, and absence of ring substituents provides maximum synthetic degrees of freedom for subsequent functionalization without exceeding lead-like physicochemical thresholds.

Fragment-based drug discovery Late-stage functionalization Molecular weight optimization Synthetic tractability

High-Value Application Scenarios for N-Methyl Benzothiophene-2-Carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Starting Point for Kinase or Protease Inhibitor Programs

With a molecular weight of 191.25 g·mol⁻¹—the lowest among N-substituted benzothiophene-2-carboxamide analogs retaining a hydrogen-bond donor—this compound meets standard fragment-based drug discovery (FBDD) criteria (MW < 250, HBD ≤ 3, HBA ≤ 6). The scaffold has independently yielded nanomolar inhibitors against Clk1 kinase (IC₅₀ = 12.7 nM, 4-fold selectivity over Clk2) and sub-micromolar SENP2 protease inhibitors (IC₅₀ = 0.56 μM, 33-fold selectivity over SENP5), demonstrating that appropriate substitution of this core can achieve potent, selective target engagement across mechanistically divergent enzyme classes [1]. Procurement of the unadorned N-methyl building block enables fragment screening and iterative growth without pre-existing ring substituents that would constrain SAR vector exploration.

Controlled-Oxidation Precursor for Sulfoxide/Sulfone SAR Studies in Antifungal and Material-Protection Programs

The compound's native sulfide oxidation state (S(II)) distinguishes it from the commercially established S,S-dioxide benzothiophene-2-carboxamide biocides claimed in US Patents 5,622,546 and 5,244,893, which require the fully oxidized S(VI) form for fungicidal activity [1]. This makes the N-methyl sulfide the ideal starting material for systematic oxidation-state SAR: controlled oxidation with H₂O₂ or m-CPBA can generate the corresponding sulfoxide and sulfone, enabling researchers to correlate oxidation state with antifungal potency, solubility, and environmental persistence—an experimental series inaccessible from the pre-oxidized industrial derivatives.

Lipophilicity-Moderated Lead Optimization for CNS-Penetrant or Membrane-Targeting Candidates

The LogP of 2.65 [1] positions this compound in the optimal lipophilicity band for central nervous system (CNS) drug candidates (typical CNS drug LogP range: 2–5) while remaining below the elevated lipophilicity associated with promiscuous off-target binding and rapid metabolic clearance (LogP > 4). The N-methyl secondary amide retains exactly one HBD—a critical determinant of blood-brain barrier permeability—whereas the parent primary amide and amino-substituted analogs introduce additional polarity that may reduce CNS exposure. This differentiated physicochemical profile supports procurement for neuroscience-focused medicinal chemistry campaigns where balanced logD and controlled HBD count are design prerequisites.

Conformational Tool Compound for Amide Geometry Studies in Structure-Based Design

Kawamoto et al. (2019) explicitly documented a 'methyl-induced conformational alteration' of benzothiophene-2-carboxamide derivatives that contributed to >1,300-fold PDE10A selectivity (IC₅₀ = 7.6 nM) [1]. The N-methyl group on the target compound is the minimal structural element responsible for biasing the amide conformation away from planarity, influencing both the orientation of the carbonyl oxygen (HBA) and the NH (HBD) in target binding pockets. Researchers engaged in structure-based drug design can procure this compound as the simplest conformational probe to study how N-alkylation geometry affects target engagement, prior to committing to more synthetically complex N-substituted analogs.

Quote Request

Request a Quote for N-methyl benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.